Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole ring.
Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Acylation: The thioether is acylated using acetic anhydride to introduce the acetyl group.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Material Science: The thiophene ring in the compound makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Mechanism of Action
The mechanism of action of Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is unique due to the presence of both the benzimidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
726137-03-7 |
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Molecular Formula |
C22H19N3O3S2 |
Molecular Weight |
437.5g/mol |
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-28-21(27)15-12-18(14-8-4-3-5-9-14)30-20(15)25-19(26)13-29-22-23-16-10-6-7-11-17(16)24-22/h3-12H,2,13H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
DAVXERYQVBYBCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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